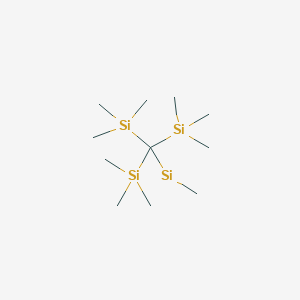
2-(Dodecyloxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecyloxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a dodecyloxy group attached to the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)naphthalene typically involves the alkylation of 2-naphthol with dodecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of catalysts, such as phase transfer catalysts, can further enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecyloxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Dodecyloxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)naphthalene depends on its specific application. In biological systems, it may interact with cellular membranes due to its lipophilic nature, potentially disrupting membrane integrity and function. In organic electronics, its mechanism involves the transfer of electrons or holes, contributing to the material’s conductivity and optoelectronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Octyloxy)naphthalene
- 2-(Hexadecyloxy)naphthalene
- 2-(Methoxy)naphthalene
Uniqueness
2-(Dodecyloxy)naphthalene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The dodecyloxy group provides a balance between hydrophobicity and flexibility, making it suitable for various applications in materials science and organic electronics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
78904-64-0 |
|---|---|
Molecular Formula |
C22H32O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-dodecoxynaphthalene |
InChI |
InChI=1S/C22H32O/c1-2-3-4-5-6-7-8-9-10-13-18-23-22-17-16-20-14-11-12-15-21(20)19-22/h11-12,14-17,19H,2-10,13,18H2,1H3 |
InChI Key |
SGZSHWXSWILTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


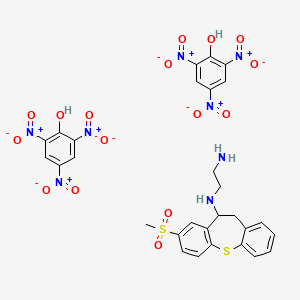
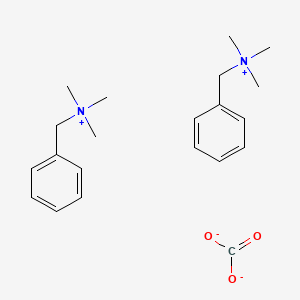

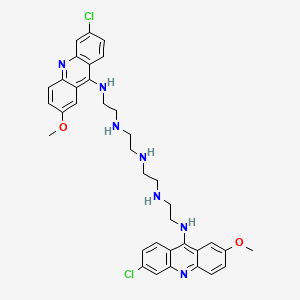
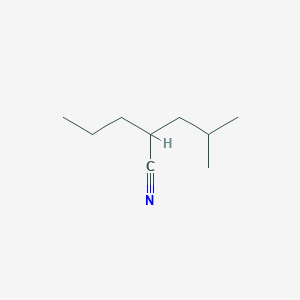

![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
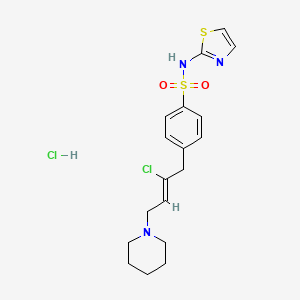
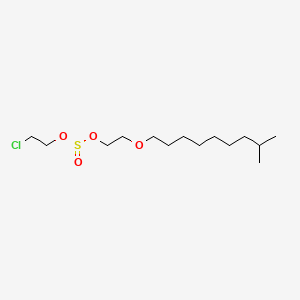
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
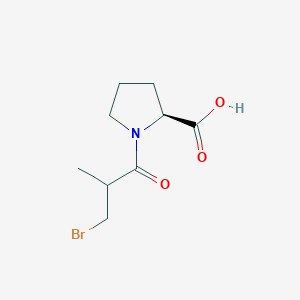

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)
